1-{3-[(4-bromobenzyl)oxy]phenyl}ethanone
Overview
Description
1-{3-[(4-bromobenzyl)oxy]phenyl}ethanone is a useful research compound. Its molecular formula is C15H13BrO2 and its molecular weight is 305.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.00989 g/mol and the complexity rating of the compound is 272. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Fungitoxicity
1-(3-(Benzylideneamino)phenyl)ethanone and its derivatives have been synthesized and evaluated for fungitoxicity against various fungal species. These compounds have shown promising results in inhibiting spore germination, with some derivatives performing comparably to standard fungicides. This suggests the potential of 1-{3-[(4-Bromobenzyl)oxy]phenyl}ethanone derivatives in agricultural fungicide applications (Mehton, Sharma, & Rai, 2009).
X-Ray and DFT-Calculated Structures
The isomeric structures of certain derivatives of this compound have been determined using X-ray diffraction techniques. These studies, combined with density functional theory (DFT) calculations, provide insights into the molecular structures of these compounds, which are essential for understanding their chemical properties and potential applications in materials science (Șahin et al., 2011).
Synthesis of Novel Derivatives
Research on the synthesis of novel thiazole, thiophene, thienopyridine, and thienopyrimidine derivatives containing the this compound structure has been conducted. These derivatives have shown potential anticancer properties, indicating the compound's relevance in medicinal chemistry (Hessien, Kadah, & Marzouk, 2009).
Hydrocarboxylation Utilizing CO2
A study on Cu(II)-photocatalysed hydrocarboxylation of imines with carbon dioxide (CO2) to generate disubstituted amino acids involved derivatives of this compound. This research contributes to the field of green chemistry and highlights the potential of these compounds in synthesizing environmentally friendly chemicals (Gordon, Hosten, & Ogunlaja, 2022).
Polymer Engineering
1-{4-[(4-Vinylbenzyl)oxy]phenyl}ethanone (VBOPE), a related compound, has been synthesized and used to create new types of polymers with potential applications in materials engineering. These polymers exhibit unique thermal properties and antibacterial effects, expanding the utility of this compound derivatives in polymer science (Erol, Şahin, & Özcan, 2013).
Anxiolytic Activity
Certain derivatives of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanone, structurally related to this compound, have been synthesized and evaluated for anxiolytic activity. This research indicates the potential use of these compounds in developing new anxiolytic drugs (Liszkiewicz et al., 2006).
Properties
IUPAC Name |
1-[3-[(4-bromophenyl)methoxy]phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-11(17)13-3-2-4-15(9-13)18-10-12-5-7-14(16)8-6-12/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPANHMBPVYNMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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